PROTAC BRD4 Degrader-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H40F2N10O10S |
|---|---|
Molecular Weight |
926.9 g/mol |
IUPAC Name |
4-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylamino)phenyl]-N-[[1-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-2-oxoethoxy]ethyl]triazol-4-yl]methyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C43H40F2N10O10S/c1-3-66(62,63)51-24-8-11-35(65-36-10-7-23(44)15-31(36)45)27(16-24)29-20-53(2)43(61)39-28(29)17-33(48-39)40(58)46-18-25-19-54(52-50-25)13-14-64-22-38(57)47-32-6-4-5-26-30(32)21-55(42(26)60)34-9-12-37(56)49-41(34)59/h4-8,10-11,15-17,19-20,34,48,51H,3,9,12-14,18,21-22H2,1-2H3,(H,46,58)(H,47,57)(H,49,56,59) |
InChI Key |
OCIQBTCUSJZXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PROTAC BRD4 Degrader-6: A Technical Guide
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC BRD4 Degrader-6, a potent small molecule degrader of the bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and medicinal chemistry.
Introduction to BRD4 and Targeted Protein Degradation
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic "readers" that play a crucial role in the regulation of gene transcription. BRD4 is a key regulator of many oncogenes, including c-Myc, and its dysregulation is implicated in a variety of cancers.[1][2] The development of small molecule inhibitors targeting BRD4 has shown therapeutic promise, but challenges such as drug resistance remain.[3]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4][5]
This compound: Discovery and Rationale
This compound, also identified as compound 32a in the primary literature, was developed as a potent and selective degrader of BRD4.[3] Its design is based on the established PROTAC platform, consisting of three key components:
-
A ligand for the target protein (BRD4): Mivebresib (ABBV-075), a potent inhibitor of the BRD4 bromodomains.
-
A ligand for an E3 ubiquitin ligase: Lenalidomide, which recruits the Cereblon (CRBN) E3 ligase.[6]
-
A linker: A polyethylene glycol (PEG)-based linker that connects the two ligands.
The rationale behind this design is to physically bring BRD4 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 32a).[3][6]
Table 1: In Vitro Binding Affinity
| Target | Assay Type | IC50 (nM) |
| BRD4 BD1 | TR-FRET | 2.7 |
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (µM) | Duration |
| BxPC3 (Pancreatic Cancer) | Anti-proliferation (MTS) | 0.165 | 72 hours |
Synthesis of this compound
The synthesis of this compound (32a) involves a convergent approach, culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction between a Mivebresib-alkyne intermediate and a Lenalidomide-azide intermediate.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (32a)
Step 1: Synthesis of Mivebresib-alkyne Intermediate
-
To a solution of Mivebresib in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate) and propargyl bromide.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Mivebresib-alkyne intermediate.
Step 2: Synthesis of Lenalidomide-PEG-azide Intermediate
-
To a solution of Lenalidomide in DMF, add a suitable base (e.g., sodium hydride) and a PEG linker with a terminal leaving group (e.g., tosylate) and a terminal azide group.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture by adding water and extracting with an appropriate organic solvent.
-
Purify the crude product by column chromatography to obtain the Lenalidomide-PEG-azide intermediate.
Step 3: Synthesis of this compound (32a)
-
Dissolve the Mivebresib-alkyne intermediate and the Lenalidomide-PEG-azide intermediate in a mixture of tert-butanol and water.
-
Add a copper(II) sulfate pentahydrate solution and a sodium ascorbate solution to the mixture.
-
Stir the reaction at room temperature until completion.
-
After the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) to yield this compound (32a).
Biological Evaluation: Experimental Protocols
BRD4 Degradation Assay (Western Blot)
Objective: To determine the ability of this compound to induce the degradation of BRD4 and its downstream target, c-Myc.
-
Cell Culture and Treatment: Seed BxPC3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
Objective: To assess the anti-proliferative activity of this compound.
-
Cell Seeding: Seed BxPC3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[7][8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Mechanism of Action and Signaling Pathway
PROTAC Mechanism of Action
Caption: General mechanism of action for this compound.
BRD4/c-Myc Signaling Pathway
Caption: Simplified BRD4/c-Myc signaling pathway.
Conclusion
This compound (compound 32a) is a potent and effective degrader of BRD4, leading to the downstream suppression of c-Myc and inhibition of cancer cell proliferation.[3][6] The modular design and synthesis of this PROTAC highlight the potential of targeted protein degradation as a therapeutic strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in the development and evaluation of BRD4-targeting PROTACs. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. CN103242215A - Preparation method of lenalidomide intermediate - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
In-Depth Technical Guide: PROTAC BRD4 Degrader-6 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the cellular target engagement of PROTAC BRD4 Degrader-6, a potent small-molecule degrader of the bromodomain and extra-terminal (BET) protein BRD4. This document details the core principles of PROTAC-mediated degradation, key signaling pathways involving BRD4, quantitative data for this compound, and detailed protocols for essential experiments.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] this compound is a chemical probe designed to selectively target BRD4 for degradation. It consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This ternary complex formation (BRD4 - PROTAC - E3 ligase) facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2] By removing the BRD4 protein, PROTACs can achieve a more profound and sustained inhibition of its function compared to traditional small-molecule inhibitors.[1]
BRD4 is a critical epigenetic reader that plays a key role in regulating the transcription of oncogenes like c-Myc.[4][5] Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[5] this compound has been shown to potently degrade BRD4, leading to the inhibition of c-Myc expression, cell cycle arrest, and apoptosis in cancer cell lines.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other representative BRD4 PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| Compound | Target | Assay Type | Cell Line | Quantitative Value | Reference |
| This compound | BRD4 BD1 | Biochemical Binding | N/A | IC50: 2.7 nM | --INVALID-LINK--[4] |
| This compound | N/A | Anti-proliferation | BxPC3 | IC50: 0.165 µM (72h) | --INVALID-LINK--[4] |
| dBET6 | BRD4 | Protein Degradation | HepG2 | DC50: 23.32 nM | --INVALID-LINK--[6] |
| QCA570 | BRD4 | Protein Degradation | Bladder Cancer Cells | DC50: ~1 nM | --INVALID-LINK--[2] |
| ARV-825 | BRD4 | Protein Degradation | T-ALL Cells | Near-complete degradation at 1 µM | --INVALID-LINK--[1] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding PROTAC technology. The following diagrams illustrate the PROTAC-mediated degradation pathway, a key BRD4 signaling pathway, and a typical experimental workflow for assessing target engagement.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the target engagement and cellular effects of this compound.
Western Blot for BRD4 Degradation
Objective: To quantify the dose- and time-dependent degradation of BRD4 and the downstream effect on c-Myc protein levels.
Materials:
-
BxPC3 cells (or other relevant cell line)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Seeding and Treatment: Seed BxPC3 cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with MG132 and the PROTAC).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ. Normalize BRD4 and c-Myc band intensities to the loading control (GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1][7]
NanoBRET/HiBiT Assay for Target Engagement and Ternary Complex Formation
Objective: To measure the direct binding of the PROTAC to BRD4 and the formation of the BRD4-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293 cells
-
CRISPR/Cas9 system for HiBiT knock-in at the endogenous BRD4 locus
-
Plasmids for expressing HaloTag-E3 ligase (e.g., HaloTag-CRBN) and LgBiT
-
This compound
-
NanoBRET Nano-Glo substrate and HaloTag ligand (e.g., Janelia Fluor dyes)
-
Plate reader capable of measuring BRET
Protocol:
-
Cell Line Generation: Generate a stable HEK293 cell line endogenously expressing HiBiT-BRD4 and stably expressing LgBiT.[8][9]
-
Transfection: Transiently transfect the HiBiT-BRD4/LgBiT cells with the HaloTag-E3 ligase construct.
-
Assay Preparation: Seed the transfected cells in a white 96-well plate. Add the HaloTag ligand and the NanoBRET substrate.
-
PROTAC Treatment: Add serial dilutions of this compound to the wells.
-
BRET Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emissions simultaneously and kinetically using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.[8][10] For target engagement, a competitive displacement format with a fluorescent tracer can be used.[11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm target engagement by measuring the change in thermal stability of BRD4 upon PROTAC binding in intact cells.[12]
Materials:
-
Relevant cell line
-
This compound
-
PBS
-
Equipment for heat treatment (e.g., PCR cycler)
-
Lysis buffer (containing protease inhibitors)
-
Western blot or mass spectrometry equipment for protein detection
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for a defined period.
-
Heating: Resuspend the cells in PBS and aliquot them. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) and then cool.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Protein Detection: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of BRD4 that remained soluble at each temperature.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[13]
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
BxPC3 cells (or other relevant cell line)
-
This compound
-
96-well plates
-
Cell counting kit-8 (CCK-8) or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After overnight incubation, treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assay: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.[1][14]
Conclusion
The evaluation of this compound requires a multi-faceted approach to thoroughly characterize its target engagement, degradation efficiency, and cellular consequences. The combination of quantitative biochemical and cellular assays, including Western blotting, NanoBRET, CETSA, and cell viability assays, provides a robust framework for understanding the mechanism of action and potential therapeutic utility of this and other BRD4-targeting PROTACs. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pelagobio.com [pelagobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of BRD4 Destruction: A Technical Guide to PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] Bromodomain-containing protein 4 (BRD4), an epigenetic reader and transcriptional coactivator, is a prime target in oncology and other diseases due to its role in regulating the expression of key oncogenes like c-MYC.[3][4] This in-depth technical guide delineates the foundational principles of BRD4 degradation by PROTACs, offering a comprehensive overview of the mechanism, key molecular players, and the experimental methodologies used to interrogate this process.
Core Principle: The PROTAC-Induced Ternary Complex
PROTACs are heterobifunctional molecules comprised of three key components: a "warhead" that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] The fundamental mechanism of action revolves around the formation of a transient ternary complex between BRD4, the PROTAC, and an E3 ligase.[6][7] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD4.[4] The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][2] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[1][2]
The choice of E3 ligase is a critical design consideration, with the most commonly recruited ligases for BRD4 PROTACs being Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[8][9][10] The selection of the E3 ligase can influence the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[9]
Key BRD4 PROTACs: A Quantitative Overview
Several well-characterized PROTACs have been developed to target BRD4, each with distinct properties. The following tables summarize key quantitative data for some of the most prominent examples.
| PROTAC | E3 Ligase Recruited | Target Binding Moiety | DC50 | Dmax (% Degradation) | Cell Line(s) |
| dBET1 | CRBN | JQ1 | ~430 nM[11] | >90%[3] | MV4;11, various cancer cell lines[12][13] |
| MZ1 | VHL | JQ1 | 2-20 nM[14] | >90%[15] | HeLa, various cancer cell lines[14] |
| ARV-825 | CRBN | OTX015 | <1 nM[16][17] | >90%[3][4] | Burkitt's Lymphoma cell lines, 22RV1, NAMALWA, CA46[4][18] |
| ARV-771 | VHL | OTX015 | Varies by cell line | >90% | Pancreatic cancer cell lines |
Table 1: Degradation Efficacy of Key BRD4 PROTACs. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed.
| PROTAC | Target Protein Domain | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd (PROTAC in Complex) | Cooperativity (α) |
| MZ1 | BRD4BD2 | VHL | 15 nM[14] | 66 nM[14] | 3.7 nM[14] | 7[2] |
| ARV-825 | BRD4BD1 / BRD4BD2 | CRBN | 90 nM / 28 nM[19] | ~3 µM[19] | - | - |
| macro-PROTAC-1 | BRD4BD2 | VHL | - | 47 ± 9 nM | 2 ± 1 nM | Positive[20] |
| macro-PROTAC-1 | BRD2BD1 | VHL | - | 47 ± 9 nM | 70 ± 32 nM | 0.7 (Negative)[20] |
Table 2: Binding Affinities and Cooperativity of BRD4 PROTACs. Kd (dissociation constant) is a measure of binding affinity. Cooperativity (α) indicates the extent to which the binding of one protein to the PROTAC influences the binding of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the intricate processes involved in PROTAC-mediated BRD4 degradation, the following diagrams illustrate the key signaling pathway, a general experimental workflow for characterization, and the logical relationship of the core components.
Caption: PROTAC-mediated BRD4 degradation pathway.
Caption: Experimental workflow for BRD4 PROTAC characterization.
Caption: Logical relationship of PROTAC components.
Experimental Protocols
A rigorous evaluation of PROTAC efficacy requires a suite of biophysical and cellular assays. The following are detailed methodologies for key experiments.
Ternary Complex Formation Assays
a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the proximity of BRD4 and the E3 ligase in the presence of a PROTAC.
-
Materials:
-
His-tagged BRD4 protein (e.g., BRD4-BD1 or BRD4-BD2)
-
Biotinylated E3 ligase (e.g., CRBN-DDB1 complex)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
-
Protocol:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add a solution containing His-tagged BRD4 and the terbium-labeled anti-His antibody. Incubate for 30 minutes at room temperature.
-
Add a solution containing the biotinylated E3 ligase and streptavidin-d2.
-
Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Measure the fluorescence at the donor (620 nm) and acceptor (665 nm) emission wavelengths using a plate reader with TR-FRET capabilities.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the peak representing the optimal concentration for complex formation.[3][5]
-
b) NanoBRET™ Ternary Complex Assay
This live-cell assay monitors the formation of the ternary complex in a physiological context.
-
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
Plasmid encoding HaloTag®-E3 ligase (CRBN or VHL) fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White 96-well or 384-well plates
-
-
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids.
-
Seed the transfected cells into a white assay plate and incubate for 24 hours.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
Prepare serial dilutions of the PROTAC and add to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates PROTAC-induced ternary complex formation.[1][8][21][22][23]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate BRD4 ubiquitination.
-
Materials:
-
Recombinant BRD4 protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., CRBN-DDB1-CUL4A-Rbx1 or VHL-ElonginB-ElonginC-CUL2-Rbx1)
-
Biotinylated ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-BRD4 antibody
-
Streptavidin-HRP
-
-
Protocol:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in ubiquitination buffer.
-
Add the BRD4 protein and the E3 ligase complex.
-
Add the PROTAC at the desired concentration.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BRD4 antibody to detect total BRD4 and with streptavidin-HRP to detect ubiquitinated BRD4. An increase in high molecular weight bands corresponding to polyubiquitinated BRD4 indicates successful PROTAC-mediated ubiquitination.[4]
-
Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the reduction of BRD4 protein levels in cells following PROTAC treatment.
-
Materials:
-
Cell line of interest (e.g., MV4;11, HeLa)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of BRD4 degradation at each PROTAC concentration.[6][24]
-
Conclusion
The development of PROTACs targeting BRD4 has provided a powerful new approach for therapeutic intervention, particularly in oncology. A deep understanding of the foundational principles of PROTAC-mediated degradation, coupled with robust experimental characterization, is essential for the rational design and optimization of these novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of this exciting and rapidly evolving field. By leveraging the quantitative data and detailed methodologies presented herein, the scientific community can continue to advance the development of next-generation protein degraders with enhanced efficacy and selectivity.
References
- 1. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Pardon Our Interruption [opnme.com]
- 15. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 23. Ternary Complex Formation [promega.com]
- 24. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Binding Affinity and Degradation Profile of PROTAC BRD4 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and degradation characteristics of PROTAC BRD4 Degrader-6, a proteolysis-targeting chimera designed to induce the degradation of the epigenetic reader protein BRD4. This document details the quantitative binding metrics for the degrader and its constituent components to BRD4 and the E3 ligase Cereblon (CRBN), outlines detailed experimental protocols for key assays, and visualizes the underlying biological and experimental processes.
Introduction to this compound
This compound (also referred to as compound 32a in associated literature) is a heterobifunctional degrader. It is synthesized by linking Mivebresib (ABBV-075), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, to Lenalidomide, a well-characterized binder of the E3 ubiquitin ligase Cereblon (CRBN)[1]. This chimeric molecule is designed to recruit BRD4 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. By removing the BRD4 protein, this degrader aims to suppress the transcription of key oncogenes, such as c-Myc, which are downstream targets of BRD4[1].
Quantitative Binding and Degradation Data
The following tables summarize the key quantitative data for this compound and its individual warhead components.
Table 1: Binding Affinity and Potency of this compound and its Components
| Compound/Component | Target | Assay Type | Value | Unit | Reference |
| This compound | BRD4 (BD1) | TR-FRET | IC50 = 2.7 | nM | [1] |
| BxPC3 cells | Anti-proliferation | IC50 = 0.165 | µM | [1] | |
| Mivebresib (ABBV-075) | BRD4 | TR-FRET | Ki = 1.5 | nM | [2][3][4] |
| BRD2/BRDT | Not Specified | Ki = 1-2.2 | nM | [2] | |
| BRD3 | Not Specified | Ki = 12.2 | nM | [2] | |
| Lenalidomide | Cereblon (CRBN) | Competitive Binding | IC50 ≈ 2 | µM | |
| Cereblon (CRBN) | TR-FRET | IC50 = 2.694 | µM |
Note: Direct Kd (binding affinity) and DC50 (degradation potency) values for the complete this compound molecule were not explicitly available in the reviewed literature. The IC50 value reflects the concentration required to inhibit 50% of the binding in a competitive assay, which is a proxy for binding affinity.
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system. The Mivebresib moiety binds to the bromodomains of BRD4, while the Lenalidomide moiety recruits the CRBN E3 ligase. This results in the formation of a ternary complex (BRD4–Degrader–CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
BRD4 is a key transcriptional co-activator that regulates the expression of numerous genes, including the proto-oncogene c-Myc. By inducing the degradation of BRD4, this compound leads to the downregulation of c-Myc, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.
References
Early-stage research on PROTAC BRD4 Degrader-6
An In-depth Technical Guide on Early-Stage Research of PROTAC BRD4 Degrader-6
This technical guide provides a comprehensive overview of the early-stage research on this compound, a potent proteolysis-targeting chimera designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Introduction to BRD4 and PROTAC Technology
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in regulating gene expression.[2][3] BRD4 is particularly important for the transcription of key oncogenes, such as c-Myc, and is involved in various signaling pathways including NF-κB and JAK/STAT.[1][4] Its role in cancer progression has made it a promising therapeutic target.[1]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality.[5][6] They consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[5][7] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors.[6]
This compound (also referred to as compound 32a) is a specific PROTAC that links a BRD4 inhibitor (Mivebresib) to a ligand for the Cereblon (CRBN) E3 ligase (Lenalidomide).[8] It is designed to selectively target BRD4 for degradation.
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system (UPS). The molecule forms a ternary complex, bringing BRD4 into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another BRD4 protein.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Detecting PROTAC BRD4 Degrader-6 Mediated Degradation via Western Blot
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that offer a powerful strategy for targeted protein degradation.[1][2][3][4][5] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell entirely.[6] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3][7]
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[8] It plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making it an attractive therapeutic target in various cancers.[7][9] PROTAC BRD4 Degrader-6 is a potent small molecule designed to specifically target BRD4 for degradation.[9] This degrader utilizes a ligand for BRD4 and a ligand for an E3 ligase, connected by a linker, to induce the degradation of the BRD4 protein.[9]
Western blotting is a fundamental and widely used technique to detect and quantify the levels of specific proteins in a sample.[10][11] This application note provides a detailed protocol for utilizing Western blot analysis to monitor and quantify the degradation of BRD4 in cultured cells treated with this compound.
Principle of the Assay
Cultured cells are treated with varying concentrations of this compound for different durations. Following treatment, the cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading onto an SDS-polyacrylamide gel. The proteins are then separated by size via gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific for BRD4 to detect the target protein. A second primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) is used to normalize for any variations in protein loading between lanes.[12][13][14][15][16] Finally, the bands corresponding to BRD4 and the loading control are visualized and quantified using a suitable detection method, allowing for the determination of the extent of BRD4 degradation.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A suitable human cell line expressing BRD4 (e.g., BxPC3, HeLa, or a relevant cancer cell line).
-
This compound
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels or reagents for hand-casting gels.
-
SDS-PAGE Running Buffer
-
Protein Ladder
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Seeding and Culture:
-
Culture cells in the recommended medium supplemented with FBS and penicillin-streptomycin.
-
Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., a dose-response series from 1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the degrader or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, and 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
-
-
Sample Preparation and SDS-PAGE:
-
To the normalized protein samples, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) and a protein ladder into the wells of a polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Repeat the immunoblotting process (from step 7.3) for the loading control antibody. Alternatively, if the molecular weights are sufficiently different, the membrane can be co-incubated with both primary antibodies.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control to determine the extent of degradation.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent Degradation of BRD4
| Treatment Concentration (nM) | BRD4 Band Intensity (Normalized) | % BRD4 Remaining (Relative to Vehicle) |
| Vehicle (DMSO) | 1.00 | 100% |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Time-Dependent Degradation of BRD4
| Treatment Time (hours) | BRD4 Band Intensity (Normalized) | % BRD4 Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 4 | ||
| 8 | ||
| 16 | ||
| 24 |
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize antibody concentrations.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Decrease antibody concentrations.
-
-
Uneven Loading:
By following this detailed protocol, researchers can effectively and quantitatively assess the degradation of BRD4 mediated by this compound, providing valuable insights into its efficacy and mechanism of action.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Nervous System Targeted Protein Degraders | MDPI [mdpi.com]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 13. Loading Control Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 15. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 16. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 17. BRD4 Antibodies | Antibodies.com [antibodies.com]
- 18. Anti-BRD4 Monoclonal Atlas Antibody [atlasantibodies.com]
- 19. Anti-BRD4 antibody [EPR5150(2)] - recombinant (ab128874) | Abcam [abcam.com]
- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for PROTAC BRD4 Degrader-6 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogenic gene expression programs in various cancers, including pancreatic cancer. BRD4 plays a pivotal role in the transcription of key oncogenes such as MYC. Consequently, targeting BRD4 has become a promising therapeutic strategy.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, induce its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides detailed application notes and protocols for the use of PROTAC BRD4 Degrader-6 (also known as compound 32a) , a potent and specific degrader of the BRD4 protein, in pancreatic cancer cell lines. This degrader is composed of Mivebresib (a BRD4 inhibitor), a PEG-based linker, and Lenalidomide (an E3 ligase ligand).[1] These notes are intended to guide researchers in investigating the anti-cancer effects and mechanism of action of this compound.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate BRD4. The Mivebresib component of the PROTAC binds to the bromodomain of BRD4, while the Lenalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the master oncogene c-Myc.[1] The suppression of c-Myc, in turn, inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in pancreatic cancer cells.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other relevant BRD4 degraders on pancreatic and other cancer cell lines.
Table 1: Cell Viability (IC50) Data for BRD4 Degraders
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| This compound | BxPC3 | Pancreatic Cancer | 0.165 | 72 | [1] |
| dBET6 | Various | Solid Tumors | 0.001-0.5 | Not Specified | [2] |
| ARV-825 | T-ALL | Leukemia | Lower than JQ1, dBET1, OTX015 | Not Specified | [3] |
| CFT-2718 | Pancreatic | Pancreatic Cancer | Not Specified | Not Specified | [4][5] |
Table 2: Apoptosis and Cell Cycle Effects of this compound in BxPC3 Cells
| Parameter | Condition | Result | Reference |
| Apoptosis | 1 µM this compound for 48 hours | Early Apoptosis: 10.10%Late Apoptosis: 12.36% | [1] |
| Cell Cycle | 1 µM this compound for 48 hours | Increase in G0/G1 and G2/M phasesDecrease in S phase | [1] |
| Protein Expression | 1 µM this compound for 48 hours | Significant increase in cleaved caspase-3 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC3, PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Pancreatic cancer cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells and single-stained controls (Annexin V-FITC only and PI only) should be included for compensation and gating.
Western Blotting
This protocol is for analyzing the protein levels of BRD4, c-Myc, and apoptosis markers.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-cleaved caspase-3, anti-p21, and a loading control like anti-β-actin or anti-GAPDH). Recommended dilutions should be determined from manufacturer datasheets, but a starting point of 1:1000 is common.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of pancreatic cancer cells after treatment.
Materials:
-
Pancreatic cancer cells
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the previous protocols.
-
Harvest the cells, including the supernatant, and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the mechanism of action, experimental workflow, and the implicated signaling pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathway affected by this compound.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PROTAC BRD4 Degraders in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[3]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers.[4] Consequently, BRD4 has emerged as a promising therapeutic target. PROTAC-mediated degradation of BRD4 offers a more sustained and potent inhibition of its function compared to traditional small-molecule inhibitors.
This document provides detailed application notes and protocols for conducting in vivo studies using BRD4 PROTAC degraders in mouse models. While specific in vivo data for "PROTAC BRD4 Degrader-6" (also referred to as compound 32a) is not extensively available in the public domain, this guide is based on established protocols for other well-characterized BRD4 PROTACs such as MZ1 and QCA570.[2][4][5]
BRD4 Signaling Pathway in Cancer
BRD4 plays a crucial role in regulating the transcription of key oncogenes, including c-Myc.[5] It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive gene expression. The degradation of BRD4 by a PROTAC disrupts this process, leading to the downregulation of oncogenic signaling pathways and subsequent inhibition of cancer cell proliferation and survival.
Caption: BRD4 signaling pathway and mechanism of PROTAC-mediated degradation.
Quantitative Data from In Vivo Studies with BRD4 PROTACs
The following tables summarize representative data from preclinical mouse models using various BRD4 PROTACs. This data can serve as a benchmark for designing and evaluating studies with new BRD4 degraders.
Table 1: Antitumor Efficacy of BRD4 PROTACs in Mouse Xenograft Models
| PROTAC | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| QCA570 | Acute Myeloid Leukemia (MOLM-13 xenograft) | NOD/SCID | 5 mg/kg, i.p., daily | Complete and durable tumor regression | [2] |
| MZ1 | Acute Myeloid Leukemia (NB4 xenograft) | Nude | 50 mg/kg, i.p., every 2 days | Significant tumor growth suppression | [4] |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC xenograft) | N/A | N/A | Tumor regression | [6] |
| DP1 | Lymphoma (SU-DHL-4 xenograft) | N/A | 100 mg/kg for 12 days | Significant tumor volume reduction | [7] |
N/A: Data not available in the provided search results.
Table 2: In Vitro Potency of this compound (Compound 32a)
| Parameter | Cell Line | Value |
| IC50 (BRD4 BD1) | N/A | 2.7 nM |
| Anti-proliferation IC50 | BxPC3 (pancreatic cancer) | 0.165 µM (after 72h) |
Reference:[5]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with BRD4 PROTACs in mouse models. These should be adapted based on the specific PROTAC, cancer model, and experimental objectives.
Animal Models and Husbandry
-
Mouse Strains: Commonly used strains for xenograft studies include athymic nude mice, NOD/SCID, or other immunocompromised strains to prevent rejection of human tumor cells.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model Establishment
-
Cell Culture: The selected cancer cell line (e.g., a human cancer cell line with known sensitivity to BRD4 inhibition) should be cultured under standard conditions.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
PROTAC Formulation and Administration
-
Formulation: The formulation of the PROTAC will depend on its physicochemical properties. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be prepared fresh before each administration.
-
Administration:
-
The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.), depending on the pharmacokinetic properties of the PROTAC.
-
The dosing regimen (dose and frequency) should be determined from preliminary tolerability and efficacy studies.
-
Efficacy Study and Data Collection
-
Treatment Period: Treat the mice according to the predetermined dosing schedule for a specified period (e.g., 2-4 weeks).
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analyses
-
PD Analysis (Target Engagement):
-
To confirm that the PROTAC is degrading BRD4 in the tumor, a satellite group of tumor-bearing mice can be treated with a single dose of the PROTAC.
-
Collect tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours).
-
Prepare tumor lysates and analyze BRD4 protein levels by Western blot or other quantitative methods. Downstream markers like c-Myc can also be assessed.
-
-
PK Analysis:
-
Administer a single dose of the PROTAC to a separate cohort of mice.
-
Collect blood samples at multiple time points.
-
Analyze the plasma concentrations of the PROTAC using LC-MS/MS to determine key PK parameters such as half-life, Cmax, and AUC.
-
Experimental Workflow Diagram
References
- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with PROTAC BRD4 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of PROTAC BRD4 Degrader-6 on cell viability using MTT and CCK8 assays. This document includes an overview of the degrader's mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. This compound is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of critical oncogenes, such as c-Myc.[1] By inducing the degradation of BRD4, this PROTAC effectively downregulates c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent for research in oncology.[1]
Mechanism of Action: this compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, leading to a sustained biological effect.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in the BxPC3 pancreatic cancer cell line.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity | |||
| IC50 for BRD4 BD1 | 2.7 nM | - | [1] |
| Anti-proliferative Activity | |||
| IC50 | 0.165 µM | BxPC3 | [1] |
| Apoptosis Induction | |||
| Early Apoptosis | 10.10% | BxPC3 | [1] |
| Late Apoptosis | 12.36% | BxPC3 | [1] |
| Cell Cycle Arrest | |||
| G0/G1 and G2/M Phases | Increase | BxPC3 | [1] |
| S Phase | Decrease | BxPC3 | [1] |
Visualized Signaling Pathway and Mechanisms
.dot
References
Application Notes and Protocols: Measuring Apoptosis in Response to PROTAC BRD4 Degrader-6 using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. PROTAC BRD4 Degrader-6 is a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. Degradation of BRD4 has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a promising target for cancer therapy.[1]
This document provides a detailed protocol for assessing apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry. Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2] PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3]
Principle of the Assay
During the initial phases of apoptosis, the cell membrane's asymmetry is disrupted, leading to the exposure of phosphatidylserine (PS) on the outer surface of the cell.[2] Annexin V, conjugated to a fluorochrome such as FITC, can then bind to this exposed PS, identifying early apoptotic cells. Propidium Iodide (PI) is excluded from viable and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells, where the cell membrane has lost its integrity, by intercalating with DNA.[3] This allows for the differentiation of cell populations based on their staining patterns when analyzed by flow cytometry.
The typical outcomes of an Annexin V/PI assay are:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Quantitative Data Summary
The following tables summarize representative data from studies investigating the induction of apoptosis by various BRD4 PROTACs in different cancer cell lines. This data provides a comparative context for the expected outcomes when using this compound.
Table 1: Apoptosis Induction by BRD4 PROTACs in Various Cancer Cell Lines
| PROTAC Compound | Cell Line | Concentration | Treatment Time (hours) | % Apoptotic Cells (Early + Late) | Reference |
| QCA570 | EJ-1 (Bladder Cancer) | 100 nM | 72 | ~40% | [4] |
| QCA570 | 5637 (Bladder Cancer) | 100 nM | 72 | ~35% | [4] |
| A1874 | HCT116 (Colon Cancer) | 100 nM | 48 | Significant increase vs. control | [5] |
| VHL-JQ1 | MDA-MB-231 (Breast Cancer) | 100 nM | 48 | Significant increase vs. control | [6] |
| BRD4 PROTAC | DLBCL Cell Lines | <10 nM | >4 | Potent induction | [7] |
Table 2: Effects of BRD4 Degradation on Key Apoptotic Regulators
| PROTAC Compound | Cell Line | Effect on c-Myc | Effect on Bcl-2 Family | Effect on Caspases | Reference |
| QCA570 | Bladder Cancer Lines | Downregulation | Not specified | Cleaved Caspase-3 increased | [4] |
| A1874 | Colon Cancer Lines | Downregulation | Bcl-2 downregulated | Caspase activation | [5] |
| BRD4 PROTACs | DLBCL Cell Lines | Suppression | Bcl-xL suppression | Caspase-3/7 activation, PARP cleavage | [7] |
| General BRD4i/degraders | Various | Downregulation | Bcl-2, Bcl-xL, Mcl-1 downregulated | Caspase-9, -3, -7 activation | [8] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol is designed for the analysis of apoptosis in suspension or adherent cells treated with this compound.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to BRD4 inhibition)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Sterile microcentrifuge tubes or flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Step-by-Step Procedure
1. Cell Seeding and Treatment: a. For adherent cells, seed them in appropriate culture vessels and allow them to adhere overnight. For suspension cells, ensure they are in the logarithmic growth phase. b. Treat the cells with various concentrations of this compound. Include the following controls:
- Untreated cells (negative control)
- Vehicle control (e.g., DMSO)
- A known apoptosis-inducing agent (positive control, e.g., staurosporine)
2. Cell Harvesting: a. Adherent cells: Carefully remove the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube. b. Suspension cells: Transfer the cell suspension directly to a centrifuge tube. c. Centrifuge the cells at 300-400 x g for 5 minutes.
3. Cell Washing: a. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. b. Centrifuge at 300-400 x g for 5 minutes. c. Repeat the wash step once more.
4. Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex. d. Incubate the tubes at room temperature for 15 minutes in the dark.
5. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). c. Set up appropriate gates to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations based on the single-stain and unstained controls.
Signaling Pathway
The degradation of BRD4 by this compound initiates a signaling cascade that culminates in apoptosis. A simplified representation of this pathway is illustrated below.
Data Interpretation and Troubleshooting
-
Proper Gating: It is crucial to set up proper gates using unstained and single-stained controls to accurately define the boundaries for each cell population.
-
Compensation: Ensure correct fluorescence compensation is applied to account for spectral overlap between FITC and PI.
-
Cell Health: Use healthy, log-phase cells for your experiments to minimize baseline apoptosis.
-
Titration: The optimal concentrations of Annexin V and PI may vary between cell types and should be determined empirically.
-
Adherent Cells: Be gentle during trypsinization, as harsh treatment can damage cell membranes and lead to false-positive PI staining.
By following this detailed protocol and considering the provided data and pathway information, researchers can effectively and accurately quantify the apoptotic effects of this compound in their cell models of interest.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with PROTAC BRD4 Degrader-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[1][2] This technology offers a powerful alternative to traditional small molecule inhibitors, particularly in targeting scaffolding functions of proteins like BRD4.[3] BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes such as c-Myc.[4][5] By recruiting BRD4 to an E3 ubiquitin ligase, PROTACs such as BRD4 Degrader-6 trigger its ubiquitination and subsequent degradation by the proteasome.[4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[6] When combined with PROTAC-mediated protein degradation, ChIP can be utilized to study the direct consequences of target protein removal from chromatin. This application note provides a detailed protocol for performing ChIP experiments in cells treated with PROTAC BRD4 Degrader-6 to assess the resulting changes in BRD4 occupancy at specific genomic loci.
Signaling Pathways Involving BRD4
BRD4 is a critical node in several signaling pathways implicated in cancer cell proliferation and survival. Its degradation impacts the transcriptional programs regulated by these pathways.
Caption: PROTAC-mediated degradation of BRD4 and its impact on downstream signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the efficacy of BRD4 degradation and its impact on target gene occupancy.
Table 1: In Vitro Degradation of BRD4 by PROTAC Degrader-6
| Cell Line | PROTAC Degrader-6 Conc. (nM) | Treatment Time (hours) | % BRD4 Degradation |
| BxPC3 | 100 | 4 | 50% |
| BxPC3 | 100 | 8 | 85% |
| BxPC3 | 100 | 16 | >95% |
| BxPC3 | 100 | 24 | >98% |
| MV4-11 | 10 | 2 | ~50% |
| MV4-11 | 10 | 4 | ~90% |
| MV4-11 | 10 | 8 | >95% |
Data is illustrative and based on typical PROTAC performance.
Table 2: ChIP-qPCR Analysis of BRD4 Occupancy at the c-Myc Promoter
| Treatment | Target Gene Locus | % Input (BRD4 ChIP) | Fold Enrichment vs. IgG |
| DMSO (Vehicle) | c-Myc Promoter | 2.5% | 25 |
| PROTAC Degrader-6 (100 nM, 8h) | c-Myc Promoter | 0.2% | 2 |
| DMSO (Vehicle) | Negative Control Region | 0.1% | 1 |
| PROTAC Degrader-6 (100 nM, 8h) | Negative Control Region | 0.1% | 1 |
This data represents a typical outcome of a ChIP-qPCR experiment following BRD4 degradation.
Experimental Protocols
Protocol 1: Cell Treatment with this compound for ChIP
This protocol outlines the steps for treating cultured cells with a PROTAC BRD4 degrader prior to performing a ChIP assay.
Materials:
-
Cultured cells (e.g., BxPC3, MV4-11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional, for control experiments)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. For a 15 cm dish, this is typically 1-2 x 10^7 cells.
-
PROTAC Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations. A dose-response and time-course experiment is recommended to determine the optimal degradation conditions.
-
As a vehicle control, prepare a corresponding dilution of DMSO in the medium.
-
For a rescue experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC degrader.
-
Remove the old medium from the cells and add the medium containing the PROTAC degrader or controls.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting for Western Blot: To confirm protein degradation, harvest a parallel set of treated cells. Lyse the cells and perform western blotting using an anti-BRD4 antibody.
-
Harvesting for ChIP: For the cells intended for ChIP, proceed directly to the cross-linking step in the ChIP protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline for performing ChIP on cells treated with this compound. Optimization may be required for different cell types and antibodies.
Materials:
-
Treated cells from Protocol 1
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Ice-cold PBS
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
ChIP Dilution Buffer
-
Protein A/G magnetic beads
-
Anti-BRD4 antibody (ChIP-grade)
-
Normal Rabbit IgG (isotype control)
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit or phenol:chloroform
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[7]
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[7]
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Scrape the cells into ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
To the remaining chromatin, add the anti-BRD4 antibody or Normal Rabbit IgG and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the input sample in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.
-
Caption: Experimental workflow for ChIP with PROTAC BRD4 degrader treatment.
References
- 1. frontiersin.org [frontiersin.org]
- 2. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin immunoprecipitation (ChIP) coupled to detection by quantitative real-time PCR to study transcription factor binding to DNA in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
Application of PROTAC BRD4 Degrader-6 in T-Cell Acute Lymphoblastic Leukemia
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of lymphoblasts of T-cell origin. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene expression, including the master transcription factor c-Myc, which is a key driver in T-ALL. Consequently, targeting BRD4 presents a promising therapeutic strategy.
PROTAC BRD4 Degrader-6 is a potent, small-molecule proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BRD4 protein. It is composed of a ligand that binds to the BRD4 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4. While the specific efficacy of this compound in T-ALL has not been extensively published, its demonstrated activity in other cancer types, such as pancreatic cancer, suggests its potential as a valuable research tool for investigating the therapeutic effect of BRD4 degradation in T-ALL.[1]
These application notes provide a summary of the known characteristics of this compound and a set of detailed protocols for its evaluation in T-ALL cell lines. The methodologies are based on established techniques for characterizing other BRD4 degraders, such as ARV-825, in the context of T-ALL.[1][2][3]
Product Information
| Product Name | This compound |
| Synonyms | Compound 32a |
| Target | BRD4 |
| Mechanism of Action | Induces proteasomal degradation of BRD4 protein. |
| Formulation | A crystalline solid. |
| Solubility | Soluble in DMSO. |
Data Presentation
In Vitro Activity of this compound in Pancreatic Cancer Cells
The following table summarizes the reported in vitro activity of this compound in the BxPC3 human pancreatic cancer cell line.[1] These data provide a baseline for its potency and can guide dose-response studies in T-ALL cell lines.
| Parameter | Cell Line | Value | Reference |
| BRD4 BD1 IC50 | N/A | 2.7 nM | [1] |
| Anti-proliferative IC50 | BxPC3 | 0.165 µM (72h) | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
Troubleshooting & Optimization
Overcoming the hook effect with PROTAC BRD4 Degrader-6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC BRD4 Degrader-6. The content is designed for scientists and drug development professionals familiar with targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1] It is composed of three key components: a ligand that binds to BRD4 (Mivebresib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Lenalidomide), and a chemical linker that connects them.[1] By simultaneously binding to both BRD4 and the E3 ligase, the PROTAC forms a ternary complex, which brings the degradation machinery of the cell into close proximity with BRD4. This leads to the ubiquitination of BRD4, marking it for destruction by the proteasome.[2][3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
Q2: What is the "hook effect" in the context of PROTACs?
A2: The "hook effect" is a phenomenon observed with PROTACs where the efficacy of protein degradation decreases at very high concentrations.[4][5] Instead of forming the productive ternary complex (BRD4 : PROTAC : E3 Ligase), excessive PROTAC molecules lead to the formation of non-productive binary complexes (BRD4 : PROTAC and PROTAC : E3 Ligase).[6][7] These binary complexes cannot induce ubiquitination and effectively compete with, and thus inhibit, the formation of the functional ternary complex, leading to reduced degradation at supra-optimal concentrations.
Q3: How do I know if I am observing the hook effect in my experiment?
A3: The hook effect is identified by a bell-shaped dose-response curve. As you increase the concentration of this compound, you will initially see a corresponding increase in BRD4 degradation (a decrease in BRD4 protein levels). However, after reaching a point of maximum degradation (Dmax), further increases in the PROTAC concentration will lead to a decrease in degradation, with BRD4 levels appearing to rebound. Plotting percent degradation versus log[PROTAC concentration] will reveal this characteristic hook shape.
Q4: What is BRD4 and what are the downstream consequences of its degradation?
A4: BRD4 is an epigenetic reader protein belonging to the Bromodomain and Extra-Terminal domain (BET) family.[8][9] It plays a critical role in regulating gene expression by binding to acetylated histones in chromatin, which helps recruit the transcriptional machinery to promoters and enhancers.[8] BRD4 is known to regulate the expression of key oncogenes like c-Myc.[1] It is also involved in several signaling pathways, including NF-κB, JAK/STAT3, and Jagged1/Notch1.[8][10][11] Degrading BRD4 with this compound is expected to downregulate these target genes and pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.[1]
Troubleshooting Guide
Issue: BRD4 degradation decreases at higher concentrations of this compound.
This is the classic presentation of the hook effect.
| Possible Cause | Recommended Solution |
| PROTAC Concentration is Too High | The concentration of the PROTAC has exceeded the optimal range for ternary complex formation, leading to the formation of non-productive binary complexes. |
| 1. Redefine Dose-Response Curve: Perform a wider dose-response experiment. Test a broader range of concentrations, especially at lower nanomolar and picomolar levels, to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation. | |
| 2. Adjust Dosing for Future Experiments: Once the optimal concentration (or a narrow range) that gives maximal degradation (Dmax) is identified, use this concentration for all subsequent mechanism-of-action or phenotypic assays. Avoid using concentrations deep into the hook effect region, as they can lead to misleading results. |
Issue: I am not observing any BRD4 degradation at any concentration.
| Possible Cause | Recommended Solution |
| 1. Inactive Compound | The compound may have degraded due to improper storage or handling. |
| Verify Compound Integrity: Confirm the compound was stored as recommended. If possible, verify its structure and purity via LC-MS or NMR. | |
| 2. Inappropriate Cell Line | The chosen cell line may have very low expression of the required E3 ligase (Cereblon) or may have mutations that prevent binding. |
| Check E3 Ligase Expression: Confirm Cereblon (CRBN) expression in your cell line via Western Blot or qPCR. Choose a cell line known to have robust CRBN expression (e.g., HEK293, MV-4-11). | |
| 3. Insufficient Incubation Time | Degradation is a time-dependent process. The chosen time point may be too early to observe significant protein loss. |
| Perform a Time-Course Experiment: Treat cells with an optimal concentration of the PROTAC (e.g., 10-100 nM) and harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the time to Dmax.[12] | |
| 4. Proteasome Inactivity | The ubiquitin-proteasome system (UPS) in the cells may be compromised. |
| Run a Positive Control: Use a known proteasome inhibitor (e.g., MG132, Bortezomib) as a positive control for blocking degradation. Pre-treating cells with a proteasome inhibitor should "rescue" the degradation of BRD4 caused by the PROTAC, confirming the degradation is UPS-dependent. | |
| 5. Experimental/Technical Error | Issues with cell lysis, protein quantification, or Western Blotting can obscure results. |
| Review Protocol: Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and exposure times for the Western Blot. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Quantitative Data Summary
The following tables present illustrative data for a typical dose-response experiment with this compound in a sensitive cell line (e.g., BxPC3 pancreatic cancer cells) after a 24-hour treatment. This data is representative and serves to illustrate the hook effect. Actual experimental values may vary.
Table 1: Dose-Response of this compound on BRD4 Levels
| Concentration (nM) | BRD4 Level (% of Vehicle) | % Degradation |
| 0 (Vehicle) | 100% | 0% |
| 0.1 | 85% | 15% |
| 1 | 50% | 50% |
| 10 | 15% | 85% |
| 100 | 5% | 95% (Dmax) |
| 1000 | 20% | 80% |
| 5000 | 45% | 55% |
| 10000 | 60% | 40% |
Table 2: Key Degradation Parameters for this compound
| Parameter | Definition | Illustrative Value | Reference |
| DC50 | The concentration required to achieve 50% of maximal degradation. | ~1 nM | [2] |
| Dmax | The maximum percentage of protein degradation observed. | >95% | [2][12] |
| IC50 (Binding) | The concentration required to inhibit 50% of BRD4 BD1 binding. | 2.7 nM | [1] |
| IC50 (Proliferation) | The concentration required to inhibit 50% of cell proliferation (BxPC3 cells, 72h). | 165 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve and Hook Effect for BRD4 Degradation via Western Blot
This protocol describes how to measure the degradation of BRD4 in response to a range of concentrations of this compound.
-
Cell Plating:
-
Seed cells (e.g., BxPC3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to prepare treatment concentrations. A common range to test for the hook effect is 0.1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate for the desired time point (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensity for BRD4 and the loading control for each lane using software like ImageJ.
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
Express the normalized BRD4 levels as a percentage of the vehicle-treated control.
-
Plot the percentage of BRD4 remaining (or % degradation) against the log of the PROTAC concentration to visualize the dose-response curve and identify the hook effect.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: The hook effect: Optimal vs. excess PROTAC concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. marinbio.com [marinbio.com]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. m.youtube.com [m.youtube.com]
Improving the solubility of PROTAC BRD4 Degrader-6 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of PROTAC BRD4 Degrader-6 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a common issue?
A1: this compound is a potent, small-molecule proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BRD4 protein, which plays a key role in cancer.[1] Like many PROTACs, it is a large, complex molecule with a high molecular weight and significant hydrophobicity.[2][3] These characteristics often lead to poor aqueous solubility, which can be a major challenge when preparing solutions for cell-based assays and other in vitro experiments.[4][5]
Q2: What is the recommended primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound and similar PROTACs is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] It is crucial to use fresh or properly stored anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6]
Q3: My compound won't dissolve completely in the primary solvent. What should I do?
A3: If you observe particulate matter after adding the solvent, gentle warming or sonication can aid dissolution.[8] Ensure the vial is tightly sealed to prevent solvent evaporation or water absorption during these steps. If the compound still does not dissolve, you may be exceeding its solubility limit in that specific solvent.
Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture media or buffer. Why does this happen and how can I prevent it?
A4: This is a common issue known as "crashing out" and occurs because the PROTAC is sparingly soluble in aqueous solutions.[9] When the DMSO stock is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the compound in solution.
To prevent this:
-
Minimize the final DMSO concentration: Aim for the lowest effective concentration of the PROTAC to keep the final DMSO percentage in your assay as low as possible (typically well below 0.5%).
-
Use a serial dilution method: First, dissolve the PROTAC in 100% DMSO to make a high-concentration stock. Then, perform intermediate dilutions in your aqueous buffer or media. It is often better to add the small volume of DMSO stock into the larger volume of aqueous solution while vortexing to ensure rapid mixing.[9]
-
Consider co-solvents: For challenging compounds, a formulation containing co-solvents may be necessary, although this requires careful validation to ensure the solvents themselves do not affect the assay.[8]
Q5: Are there alternative solvents to DMSO?
A5: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[9] The solubility in these solvents may differ from DMSO. It is recommended to perform a small-scale solubility test to determine the best solvent for your specific needs.
Solubility Data for a Representative BRD4 PROTAC (ARV-771)
Note: Specific solubility data for this compound is not widely published. The following data for ARV-771, a well-characterized BRD4 PROTAC, is provided as a representative guide.
| Solvent/System | Approximate Solubility | Reference |
| DMSO | Up to 100 mM (or 100 mg/mL) | [6] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [9] |
| Ethanol | ~10 mg/mL | [9] |
| 1:6 solution of DMF:PBS (pH 7.2) | ~0.14 mg/mL | [9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2 mg/mL | [8] |
| Phosphate-Buffered Saline (PBS) | 17.8 µM | [10] |
Troubleshooting Guide: Compound Precipitation in Assay Media
This guide provides a step-by-step workflow to address solubility issues when preparing this compound for in vitro experiments.
Caption: Troubleshooting workflow for PROTAC solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol helps determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Anhydrous Ethanol
-
Anhydrous Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.
-
Solvent Addition:
-
To the first tube, add a calculated volume of DMSO to achieve a high target concentration (e.g., 10 µL to target 100 mg/mL).
-
To the second tube, add a calculated volume of ethanol to target a lower concentration (e.g., 100 µL to target 10 mg/mL).
-
To the third tube, add a calculated volume of DMF to target a concentration of 20 mg/mL (e.g., 50 µL).
-
-
Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, place the tubes in a sonicator bath for 10-15 minutes.
-
Re-inspect the solutions. A clear solution with no visible particles indicates that the compound is soluble at that concentration.
-
-
Observation: Record which solvents and concentrations resulted in complete dissolution. This information will guide the preparation of your primary stock solution.
Protocol 2: Preparing a Working Solution in Aqueous Media
This protocol details the recommended method for diluting a DMSO stock into cell culture media or an aqueous buffer to minimize precipitation.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Sterile cell culture medium or aqueous assay buffer, pre-warmed to the appropriate temperature (e.g., 37°C).
-
Sterile microcentrifuge tubes or a multi-well plate.
-
Vortex mixer.
Methodology:
-
Calculate Volumes: Determine the volume of the DMSO stock and the aqueous media required to achieve your final desired PROTAC concentration, ensuring the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Example: To make 1 mL of a 1 µM working solution from a 10 mM stock, you will need 0.1 µL of the stock and 999.9 µL of media. The final DMSO concentration will be 0.01%.
-
-
Pre-fill with Aqueous Media: Add the calculated volume of the pre-warmed aqueous media to the destination tube or well.
-
Add Stock to Media: Add the small volume of the DMSO stock solution directly into the aqueous media. Crucially, do not add the media to the DMSO stock , as this can cause the compound to precipitate immediately.
-
Mix Immediately: As soon as the DMSO stock is added, immediately and thoroughly mix the solution by vortexing or vigorous pipetting. This rapid dispersion is key to preventing precipitation.
-
Visual Inspection: Visually confirm that the final working solution is clear and free of any precipitate before adding it to your assay.
PROTAC BRD4 Degrader Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System.
Caption: PROTAC-mediated degradation of BRD4 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PROTAC BRD4 Degrader-6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC BRD4 Degrader-6 in their experiments.
Troubleshooting Guides
This section addresses common issues that can lead to inconsistent results in experiments involving this compound.
Question: Why am I observing inconsistent or no degradation of BRD4?
Answer: Inconsistent or absent BRD4 degradation can stem from several factors, from experimental setup to cellular mechanics. Here's a systematic approach to troubleshooting this issue:
-
Confirm Compound Integrity and Concentration:
-
Ensure this compound is properly stored and has not undergone degradation.
-
Verify the final concentration in your experiment. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as high concentrations can lead to the "hook effect" where the ternary complex formation is impaired.[1]
-
-
Optimize Treatment Time:
-
Cellular Factors:
-
E3 Ligase Expression: this compound utilizes the E3 ligase Cereblon (CRBN) to induce degradation.[4][5] Confirm that your cell line expresses sufficient levels of CRBN. Low or absent CRBN expression will result in no degradation.
-
Cell Permeability: Poor cell membrane permeability of the PROTAC can be a limiting factor.[6] If you suspect this, consider using permeabilized cell assays as a control to see if the compound is active intracellularly.[7]
-
Protein Turnover Rate: The intrinsic synthesis and degradation rate of BRD4 in your chosen cell line can influence the observed degradation.[1]
-
-
Experimental Controls:
-
Proteasome Inhibition: To confirm that the observed degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG-132 or bortezomib before adding the PROTAC.[2][8] This should rescue BRD4 from degradation.
-
Negative Control: Use an inactive epimer or a compound where the E3 ligase-binding moiety is altered to demonstrate that the degradation is dependent on the PROTAC's specific mechanism of action.[1][9]
-
Question: I'm observing high background or non-specific bands in my Western blot for BRD4.
Answer: High background and non-specific bands on a Western blot can obscure your results. Here are some common causes and solutions:
-
Blocking: Inadequate blocking is a frequent cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) for a sufficient amount of time (typically 1 hour at room temperature).[10]
-
Antibody Concentrations: Both primary and secondary antibody concentrations should be optimized. Excessively high concentrations can lead to non-specific binding.[10][11]
-
Washing Steps: Insufficient washing will result in high background. Increase the number and duration of your wash steps with TBST to remove unbound antibodies.[11][12]
-
Sample Preparation: Ensure your protein lysates are properly prepared and clarified to avoid loading aggregated proteins, which can cause streaking or uneven bands.[13] Consider adding protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[12]
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[13][14]
Question: My cell viability assay results are variable after treatment with this compound.
Answer: Variability in cell viability assays can be due to several factors:
-
Inconsistent Seeding Density: Ensure that cells are seeded evenly and at a consistent density across all wells of your plate.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and viability. To mitigate this, consider not using the outermost wells for experimental conditions or ensure proper humidification of your incubator.
-
Compound Solubility: PROTACs can sometimes have limited solubility.[15] Ensure that this compound is fully dissolved in your culture medium and does not precipitate.
-
Assay-Specific Considerations: The choice of viability assay can influence the results. For example, assays that measure metabolic activity (like MTT or AlamarBlue) can be affected by changes in cellular metabolism that are independent of cell death. Consider using an assay that directly measures cell number or membrane integrity.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule. It contains a ligand that binds to the BRD4 protein and another ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN).[4][16] This brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[17]
What are the downstream effects of BRD4 degradation?
BRD4 is a key regulator of transcription, particularly for oncogenes like c-Myc.[16][18] Degradation of BRD4 leads to the downregulation of c-Myc expression, which in turn can inhibit cell proliferation and induce apoptosis in cancer cells.[4][16] BRD4 is also involved in other signaling pathways, including the JAK/STAT and Notch signaling pathways.[19][20][21]
What is the "hook effect" in the context of PROTACs?
The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][3] This is because at very high concentrations, the PROTAC can form binary complexes with either the target protein (BRD4) or the E3 ligase (CRBN) separately, which prevents the formation of the productive ternary complex (PROTAC-BRD4-CRBN) required for degradation.[1]
Which E3 ligase does this compound utilize?
This compound utilizes the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 for BRD4 BD1 Binding | 2.7 nM | - | [16] |
| Anti-proliferation IC50 | 0.165 µM (72 hours) | BxPC3 | [16] |
| Effective Concentration for Degradation | 1 µM (48 hours) | BxPC3 | [16] |
Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Ubiquitination Assay (Immunoprecipitation-based)
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG-132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-BRD4 antibody overnight at 4°C to capture BRD4 and its ubiquitinated forms.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitinated BRD4.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified BRD4 signaling pathway and its inhibition.
Caption: Troubleshooting workflow for inconsistent BRD4 degradation.
References
- 1. youtube.com [youtube.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selvita.com [selvita.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. assaygenie.com [assaygenie.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Addressing stability issues of PROTAC BRD4 Degrader-6 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of PROTAC BRD4 Degrader-6 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, this compound should be dissolved in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[1][2][3] For cellular assays, it is recommended to prepare fresh dilutions from the DMSO stock in your aqueous culture medium immediately before use. Repeated freeze-thaw cycles of aqueous solutions should be avoided as they can contribute to degradation.[2]
Q2: I am observing a loss of activity of my this compound in my cell-based assays over time. What could be the cause?
A2: A loss of activity in cell-based assays can be attributed to several factors, primarily the degradation of the PROTAC molecule in the aqueous culture medium. PROTACs, especially those with ester or amide linkages in their structure, can be susceptible to hydrolysis.[4][5] The stability can also be influenced by the pH and temperature of the incubation, as well as the presence of cellular enzymes. It is also possible that the compound is adsorbing to plasticware.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of your PROTAC solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact PROTAC from its degradation products and allow for quantification of the remaining active compound over time. A detailed protocol for stability assessment is provided in the "Experimental Protocols" section below.
Q4: What are the potential degradation pathways for a lenalidomide-based PROTAC with a PEG linker?
A4: PROTACs containing a lenalidomide-based E3 ligase ligand are generally more stable in aqueous solutions compared to thalidomide-based PROTACs.[4] However, potential degradation can still occur. The primary degradation pathway is often hydrolysis of the glutarimide ring in the lenalidomide moiety, especially at non-neutral pH.[4] The ether linkages in the PEG linker are generally stable, but other functional groups within the linker or at the linkage points to the warhead and E3 ligase ligand could be susceptible to hydrolysis.[6]
Q5: Are there any special handling precautions I should take when working with this compound?
A5: Yes. To ensure the integrity of the compound, it is recommended to:
-
Store the solid compound and DMSO stock solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Prepare fresh dilutions in aqueous buffers or cell culture media for each experiment.
-
Minimize the time the PROTAC is in an aqueous solution before being added to the cells.
-
Consider using low-adhesion plasticware for preparing dilutions to minimize loss of compound due to surface binding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of PROTAC stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Prepare fresh dilutions for each experiment. |
| Complete loss of PROTAC activity | Significant degradation of the PROTAC in the experimental solution. | Assess the stability of the PROTAC in your specific experimental buffer or medium using HPLC or LC-MS. Consider reducing the incubation time or preparing fresh solutions more frequently during long-term experiments. |
| Lower than expected potency | Partial degradation of the PROTAC. Adsorption of the compound to plasticware. | Verify the concentration and purity of your stock solution. Prepare dilutions in low-adhesion microplates or tubes. Include a positive control with a fresh batch of the degrader if available. |
| Appearance of unexpected peaks in analytical analysis (HPLC/LC-MS) | Formation of degradation products. | Characterize the degradation products using mass spectrometry to understand the degradation pathway. This information can help in optimizing experimental conditions to minimize degradation. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature
| Solvent | Time (hours) | % Remaining Intact PROTAC |
| DMSO | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| PBS (pH 7.4) | 0 | 100 |
| 24 | 85.2 | |
| 48 | 72.5 | |
| Cell Culture Medium + 10% FBS | 0 | 100 |
| 24 | 78.9 | |
| 48 | 65.3 |
Note: This table presents illustrative data based on the expected stability of similar PROTACs. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To determine the stability of this compound in a given solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the test solvent (e.g., PBS pH 7.4).
-
Immediately inject a sample of the solution (t=0) into the HPLC system to determine the initial peak area of the intact PROTAC.
-
Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact PROTAC at each time point.
-
Calculate the percentage of remaining intact PROTAC at each time point relative to the t=0 sample.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for PROTAC Stability Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Technical Support Center: Preventing Ubiquitin-Proteasome System (UPS) Saturation with PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the saturation of the ubiquitin-proteasome system (UPS) during experiments with Proteolysis Targeting Chimeras (PROTACs).
FAQs: Understanding and Preventing UPS Saturation
Q1: What is ubiquitin-proteasome system (UPS) saturation in the context of PROTACs?
A1: The ubiquitin-proteasome system is the primary cellular machinery for protein degradation.[1] PROTACs hijack this system by bringing a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[2] UPS saturation occurs when the cellular capacity to ubiquitinate and degrade proteins is overwhelmed. This can happen at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) competes with the formation of the productive ternary complex (target-PROTAC-E3 ligase), a phenomenon known as the "hook effect".[3][4][5] This can lead to a decrease in the degradation of the target protein and potentially off-target effects.[6]
Q2: What are the primary causes of PROTAC-induced UPS saturation?
A2: The main causes of UPS saturation include:
-
High PROTAC Concentrations: Excessive PROTAC molecules can lead to the formation of inactive binary complexes, sequestering either the target protein or the E3 ligase and preventing the formation of the productive ternary complex required for degradation.[3][7]
-
Overexpression of the Target Protein: A very high abundance of the target protein can deplete the cellular pool of available E3 ligase or other UPS components.
-
Limited E3 Ligase Availability: The expression levels of E3 ligases can vary between cell types and tissues. If the recruited E3 ligase is not sufficiently abundant, the system can become easily saturated.[8]
-
Impaired Proteasome Function: Pre-existing conditions or co-treatment with other drugs that inhibit proteasome activity can reduce the overall capacity of the UPS.
Q3: What are the consequences of UPS saturation?
A3: Saturation of the UPS can lead to several undesirable experimental outcomes:
-
The "Hook Effect": A bell-shaped dose-response curve where the degradation of the target protein decreases at higher PROTAC concentrations.[3][5][6]
-
Off-Target Protein Stabilization: Competition for the UPS machinery can lead to the accumulation of other cellular proteins that are normally degraded by the proteasome, potentially causing cellular toxicity.
-
Cellular Stress and Toxicity: Overloading the UPS can trigger cellular stress responses and lead to cytotoxicity.[9][10]
Q4: How can I monitor the health and capacity of the UPS in my experiments?
A4: Several methods can be used to monitor UPS function:
-
Proteasome Activity Assays: These assays use fluorogenic substrates to measure the catalytic activity of the proteasome in cell lysates.[11][12]
-
Ubiquitin-Based Fluorescent Reporters: Cell lines expressing fluorescent proteins fused to a degradation signal (degron) can be used to monitor overall UPS activity. A decrease in the degradation of the reporter protein indicates UPS impairment.[13][14][15][16]
-
Quantification of Ubiquitin Pools: Measuring the levels of free and conjugated ubiquitin can provide insights into the status of the ubiquitin cycle. A significant depletion of free ubiquitin may suggest that the system is under stress.[17][18][19]
-
Ubiquitin Remnant Motif (K-ε-GG) Immunoprecipitation: This mass spectrometry-based technique allows for the global analysis of ubiquitinated proteins, providing a snapshot of the "ubiquitome" and revealing changes in substrate ubiquitination upon PROTAC treatment.[20][21][22][23][24]
Q5: What are the key strategies to prevent or mitigate UPS saturation?
A5: To avoid UPS saturation, consider the following strategies:
-
Careful Dose-Response Studies: Perform experiments across a wide range of PROTAC concentrations to identify the optimal concentration for target degradation and to detect any potential hook effect.
-
Use of Appropriate Controls: Include negative controls, such as an inactive epimer of the PROTAC that cannot bind the E3 ligase, to confirm that the observed degradation is dependent on the formation of a functional ternary complex.[25]
-
Selection of E3 Ligase: Choose an E3 ligase that is highly and ubiquitously expressed in the cell line or tissue of interest.[8]
-
PROTAC Design: Design PROTACs with optimized linkers and binding affinities to promote the formation of a stable and productive ternary complex.[1][26][27]
-
Monitor UPS Health: Proactively monitor UPS capacity using the assays mentioned in Q4, especially when working with high PROTAC concentrations or in sensitive cell lines.
Troubleshooting Guides
Guide 1: The "Hook Effect" - Decreased Degradation at High PROTAC Concentrations
| Symptom | Possible Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve for target protein degradation. | Formation of non-productive binary complexes at high PROTAC concentrations, leading to UPS saturation.[3][5][6] | 1. Titrate PROTAC Concentration: Perform a wider and more granular dose-response experiment to accurately determine the optimal degradation concentration (DC50) and the concentration at which the hook effect begins. 2. Reduce Incubation Time: Shorter incubation times may reveal degradation at higher concentrations before the system becomes fully saturated. 3. Re-evaluate PROTAC Design: If the hook effect is severe and occurs at low concentrations, consider redesigning the PROTAC with different linkers or warheads to optimize ternary complex formation.[1][26] |
Experimental Protocols
Protocol 1: Proteasome Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of chymotrypsin-like proteasome activity in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.[11][12]
Materials:
-
Cells treated with PROTAC or vehicle control.
-
Lysis Buffer (e.g., 50 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT, pH 7.5).
-
Proteasome Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).
-
Proteasome Inhibitor (e.g., MG132, 10 mM stock in DMSO) as a negative control.
-
96-well black, flat-bottom plates.
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm).[12]
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend cells in lysis buffer.
-
Lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute cell lysates to the same protein concentration in Assay Buffer.
-
In a 96-well plate, add 50 µL of each diluted cell lysate per well.
-
For inhibitor controls, pre-incubate lysates with MG132 (final concentration 10 µM) for 15 minutes at 37°C.
-
Prepare a substrate solution by diluting the Suc-LLVY-AMC stock to 100 µM in Assay Buffer.
-
Add 50 µL of the substrate solution to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the inhibitor-treated samples from the corresponding untreated samples to determine the proteasome-specific activity.
-
Normalize the activity to the protein concentration.
-
| Parameter | Value |
| Excitation Wavelength | 380 nm[12] |
| Emission Wavelength | 460 nm[12] |
| Substrate Concentration | 100 µM |
| Incubation Time | 1-2 hours |
| Incubation Temperature | 37°C |
Protocol 2: Global Ubiquitination Analysis by K-ε-GG Remnant Immunoprecipitation
This protocol outlines the enrichment of ubiquitinated peptides from cell lysates for subsequent analysis by mass spectrometry.[20][21][22][23][24]
Materials:
-
Cells treated with PROTAC or vehicle control.
-
Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and deubiquitinase inhibitors).
-
DTT (dithiothreitol).
-
IAA (iodoacetamide).
-
Trypsin.
-
Anti-K-ε-GG antibody beads.
-
IAP (Immunoaffinity Purification) Buffer (50 mM MOPS pH 7.2, 10 mM Na2HPO4, 50 mM NaCl).[20]
-
Elution Buffer (0.15% TFA).
-
C18 StageTips for desalting.
Procedure:
-
Cell Lysis and Protein Digestion:
-
Lyse cells in urea lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteines with IAA.
-
Dilute the urea concentration to <2 M and digest proteins with trypsin overnight.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Lyophilize the peptides.
-
-
Immunoaffinity Enrichment:
-
Resuspend the lyophilized peptides in IAP buffer.
-
Incubate the peptides with anti-K-ε-GG antibody beads for 2-4 hours at 4°C with rotation.
-
Wash the beads several times with IAP buffer and then with water to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
Elute the enriched K-ε-GG containing peptides from the beads using Elution Buffer.
-
Desalt the eluted peptides using C18 StageTips.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify ubiquitination sites.
-
Visualizations
Caption: PROTAC mechanism and the "hook effect" leading to UPS saturation.
Caption: Experimental workflow for monitoring UPS health and saturation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 5. refeyn.com [refeyn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pro-PROTAC Development to Address On-Target Off-Tumor Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 14. Fluorescent reporters for the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reporter-Based Screens for the Ubiquitin/Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-affinity free ubiquitin sensors for quantifying ubiquitin homeostasis and deubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-affinity free ubiquitin sensors for quantifying ubiquitin homeostasis and deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enrichment of ubiquitinated (K-ε-GG) peptides [bio-protocol.org]
- 21. Peptide Level Immunoaffinity Enrichment Enhances Ubiquitination Site Identification on Individual Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit (#5562) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 23. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PROTAC BRD4 Degraders: PROTAC BRD4 Degrader-6 vs. dBET1
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful modality for eliminating disease-causing proteins. Among the key targets is Bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in various cancers. This guide provides a detailed comparison of two prominent CRBN-based BRD4 PROTAC degraders: PROTAC BRD4 Degrader-6 and dBET1, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Shared Strategy
Both this compound and dBET1 operate through the same fundamental mechanism. These heterobifunctional molecules are designed to simultaneously bind to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The result is the effective removal of BRD4 from the cellular environment, leading to downstream effects such as the suppression of oncogenes like c-Myc.
Caption: General mechanism of PROTAC-mediated BRD4 degradation.
Performance Data: A Comparative Overview
While direct head-to-head studies under identical experimental conditions are limited, the following tables summarize the available quantitative data for this compound and dBET1 from various sources. It is important to note that differences in cell lines and experimental protocols can influence the observed values.
This compound Performance Data
| Parameter | Value | Cell Line | Notes |
| BRD4 BD1 Binding IC50 | 2.7 nM[1] | - | Indicates high binding affinity to the first bromodomain of BRD4. |
| Anti-proliferative IC50 | 0.165 µM[1] | BxPC3 (pancreatic cancer) | Demonstrates potent inhibition of cancer cell growth after 72 hours of treatment. |
dBET1 Performance Data
| Parameter | Value | Cell Line | Notes |
| BRD4 Degradation EC50 | 430 nM[2] | - | Effective concentration for 50% degradation of BRD4. |
| Anti-proliferative IC50 | 0.14 µM[2] | MV4;11 (acute myeloid leukemia) | Shows strong anti-proliferative effects at 24 hours. |
| Selectivity | BRD2, BRD3, and BRD4 | Multiple | Degrades multiple members of the BET family of proteins. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing BRD4 degradation via Western blotting, a common technique used in the cited studies.
Western Blotting Protocol for BRD4 Degradation
Caption: Standard workflow for Western blot analysis of protein degradation.
-
Cell Culture and Treatment:
-
Culture cells (e.g., BxPC3 for this compound, MV4;11 for dBET1) to an appropriate confluency.
-
Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
For a loading control, re-probe the membrane with an antibody for a housekeeping protein such as GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
BRD4 Signaling Pathway
BRD4 plays a critical role in transcriptional regulation by binding to acetylated histones at enhancers and promoters, thereby recruiting the positive transcription elongation factor b (P-TEFb) to stimulate transcriptional elongation. Its degradation impacts multiple downstream pathways, most notably the expression of the oncogene c-Myc.
Caption: BRD4's role in transcriptional regulation and its targeting by PROTACs.
Conclusion
Both this compound and dBET1 are effective degraders of BRD4, operating through a well-established PROTAC mechanism. Based on the available data, this compound exhibits a very potent binding affinity to BRD4's first bromodomain. dBET1 has been shown to effectively degrade BRD4 and other BET family members, leading to potent anti-proliferative effects.
The choice between these two degraders may depend on the specific research question and experimental context. For studies requiring high-affinity binding to BRD4 BD1, this compound may be a suitable choice. For applications where broader BET family degradation is acceptable or desired, dBET1 is a well-characterized option.
It is imperative for researchers to consider the different experimental conditions under which the existing data were generated and to perform their own head-to-head comparisons in their specific systems of interest for the most accurate and relevant results. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting such experiments in the pursuit of novel therapeutics targeting BRD4.
References
A Comparative Proteomic Analysis of BRD4 Degraders: Unveiling On-Target Efficacy and Off-Target Profiles
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic effects of three prominent BRD4-targeting PROTACs: dBET1, MZ1, and ARV-825. As comprehensive proteomic data for PROTAC BRD4 Degrader-6 is not publicly available, this guide focuses on these well-characterized alternatives to offer insights into the on-target and off-target effects critical for drug development.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeting proteins for degradation. Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are attractive targets in oncology and other diseases. This guide delves into the proteomic consequences of treating cancer cells with dBET1, MZ1, and ARV-825, presenting quantitative data on their selectivity and off-target effects.
Comparative Analysis of On-Target and Off-Target Effects
The following tables summarize the quantitative proteomic data for dBET1, MZ1, and ARV-825, highlighting their effects on the intended BET family targets and other proteins within the cellular proteome.
Table 1: On-Target Degradation of BET Family Proteins
| PROTAC | Cell Line | Treatment | BRD2 Degradation (%) | BRD3 Degradation (%) | BRD4 Degradation (%) | Citation |
| dBET1 | MV4;11 | 250 nM for 2h | >80% | >80% | >80% | [1] |
| MZ1 | HeLa | 1 µM for 24h | ~50% | ~60% | ~90% | [2] |
| ARV-825 | NB | Varies | Potent | Potent | Potent | [3] |
Table 2: Summary of Off-Target Proteomic Analyses
| PROTAC | Number of Proteins Quantified | Significant Off-Target Degradation | Key Findings | Citation |
| dBET1 | 7,429 | Minimal | Highly selective for BET family members. | [1] |
| MZ1 | 5,674 | Minimal | Preferential degradation of BRD4 over BRD2 and BRD3 with few off-targets. | [2] |
| ARV-825 | Not specified in broad proteomic screen | Data not available | Efficiently degrades BET proteins. | [3] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To illustrate the underlying principles and methodologies, the following diagrams, generated using the DOT language, depict the PROTAC mechanism of action and a typical experimental workflow for proteomic analysis.
References
On-Target Activity of PROTAC BRD4 Degrader-6: A Comparative Guide with Rescue Experiment Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC BRD4 Degrader-6's on-target activity, supported by experimental data and protocols for validation. We delve into rescue experiments designed to confirm that the degradation of BRD4 by this PROTAC is specific and operates through the intended ubiquitin-proteasome pathway.
This compound is a heterobifunctional proteolysis-targeting chimera designed to selectively eliminate the BRD4 protein, a key regulator of oncogene transcription, including c-Myc.[1] Comprising the BRD4 ligand Mivebresib, a flexible linker, and the E3 ligase ligand Lenalidomide, it orchestrates the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This guide will compare its performance with other known BRD4 degraders and provide detailed methodologies for confirming its on-target activity.
Performance Comparison of BRD4 Degraders
The efficacy of this compound is benchmarked against other well-characterized BRD4 degraders, dBET1 and MZ1. While all three effectively induce degradation of BRD4, they utilize different E3 ligases, which can influence their degradation kinetics and selectivity.
| Degrader | Target Ligand | E3 Ligase Recruited | Target Affinity (IC50) | Anti-Proliferative Activity (IC50) | Cell Line |
| This compound | Mivebresib | Cereblon (CRBN) | 2.7 nM (for BRD4 BD1)[1] | 0.165 µM[1] | BxPC3 (Pancreatic Cancer) |
| dBET1 | JQ1 | Cereblon (CRBN) | Not specified | Varies by cell line | Multiple |
| MZ1 | JQ1 | von Hippel-Lindau (VHL) | 15 nM (for BRD4 BD2)[2] | Varies by cell line | Multiple |
Confirming On-Target Activity: Rescue Experiments
To definitively attribute the cellular effects of this compound to the specific degradation of BRD4 via the proteasome, rescue experiments are crucial. These experiments aim to prevent BRD4 degradation by interfering with different stages of the PROTAC-mediated degradation pathway.
Experimental Workflow: Rescue of BRD4 Degradation
A successful rescue experiment will demonstrate that co-treatment with a rescue agent significantly diminishes the degradation of BRD4 compared to treatment with this compound alone.
Types of Rescue Agents and Expected Outcomes
| Rescue Agent | Mechanism of Rescue | Expected Outcome on Western Blot |
| Proteasome Inhibitor (e.g., Bortezomib, MG132) | Blocks the proteasome, preventing the degradation of ubiquitinated BRD4.[3] | BRD4 levels are restored to near-control levels. |
| E1 Activating Enzyme Inhibitor (e.g., MLN4924) | Inhibits the initial step of ubiquitination, preventing the tagging of BRD4 for degradation.[3] | BRD4 levels are restored to near-control levels. |
| Competitive BRD4 Ligand (e.g., Mivebresib, JQ1) | Competes with the PROTAC for binding to BRD4, preventing the formation of the BRD4-PROTAC-E3 ligase ternary complex.[3] | BRD4 levels are restored in a dose-dependent manner. |
| Competitive E3 Ligase Ligand (e.g., Lenalidomide) | Competes with the PROTAC for binding to the E3 ligase, preventing the formation of the ternary complex. | BRD4 levels are restored in a dose-dependent manner. |
The BRD4-c-Myc Signaling Axis
Degradation of BRD4 by this compound is expected to downregulate the expression of its downstream targets, most notably the proto-oncogene c-Myc.[1] This is a key mechanism of its anti-cancer activity.
Experimental Protocols
BRD4 Degradation Assay by Western Blot
This protocol details the steps to quantify BRD4 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., BxPC3) in 12-well plates and allow them to adhere overnight.[4]
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
-
Rescue Experiment Protocol
This protocol is designed to confirm that the degradation of BRD4 is dependent on the proteasome and specific binding to BRD4.
-
Cell Seeding:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Pre-treatment with Rescue Agents:
-
Co-treatment with this compound:
-
Add this compound to the pre-treated cells at a concentration known to cause significant degradation (e.g., 100 nM).
-
Include control wells with vehicle (DMSO), this compound alone, and the rescue agent alone.
-
Incubate for a time sufficient to observe degradation (e.g., 6-24 hours).
-
-
Analysis:
-
Harvest the cells and perform a Western blot for BRD4 and a loading control as described in the "BRD4 Degradation Assay" protocol.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. reactionbiology.com [reactionbiology.com]
Validating the E3 Ligase-Dependent Activity of PROTAC BRD4 Degrader-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC BRD4 Degrader-6's performance against other alternative BRD4-targeting PROTACs, with a focus on validating the crucial role of the recruited E3 ligase in its mechanism of action. Detailed experimental protocols and supporting data are presented to aid researchers in their drug discovery and development efforts.
Unveiling the Mechanism: this compound and E3 Ligase Recruitment
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound (also referred to as compound 32a) is a potent degrader of the epigenetic reader protein BRD4, a key therapeutic target in various cancers. It incorporates a ligand for BRD4 and a lenalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.[1][2] The formation of a stable ternary complex between BRD4, this compound, and the CRBN E3 ligase complex is the critical first step in initiating the degradation cascade.
dot
Caption: Mechanism of Action for this compound.
Performance Comparison of BRD4 Degraders
The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation. Below is a comparison of this compound with other notable BRD4-targeting PROTACs that recruit either the CRBN or the von Hippel-Lindau (VHL) E3 ligase.
| Degrader | E3 Ligase Recruited | Target Binding (IC50) | Cellular Potency (DC50) | Maximum Degradation (Dmax) | Cell Line | Reference |
| This compound (compound 32a) | CRBN | 2.7 nM (BRD4 BD1) | Not Reported | Not Reported | BxPC3 | [1] |
| dBET1 | CRBN | JQ1-based | ~1.8 nM | >95% | 22Rv1 | [3] |
| MZ1 | VHL | JQ1-based | ~3.9 nM | >95% | 22Rv1 | [3] |
| ARV-771 | VHL | BET inhibitor-based | 4.7-9.6 nM (Kd for BRD2/3/4) | Not Reported | Not Reported | [4] |
| dBET6 | CRBN | JQ1-based | 14 nM (IC50 for BRD4 binding) | >75% (at 0.1-1 µM after 30 min) | MDA-MB-231 | [5][6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and treatment duration. The data presented here is for comparative purposes.
Experimental Protocols for Validating E3 Ligase-Dependent Activity
To rigorously validate that the activity of this compound is dependent on the recruitment of the CRBN E3 ligase, a series of key experiments should be performed.
dot
Caption: Workflow for Validating E3 Ligase-Dependent Activity.
Western Blot for BRD4 Degradation
Objective: To quantify the dose- and time-dependent degradation of BRD4 protein following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express BRD4 (e.g., BxPC3, HeLa, or 293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., 1 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration or time to determine DC50 and degradation kinetics.
-
Competitive Binding Assay
Objective: To demonstrate that this compound binds to the CRBN E3 ligase. This can be indirectly shown by competing off the degradation effect with a known CRBN ligand.
Protocol:
-
Cell Treatment:
-
Plate cells as described for the Western blot experiment.
-
Pre-treat the cells with an excess of a free CRBN ligand (e.g., lenalidomide or pomalidomide) for 1-2 hours.
-
Add this compound at a concentration known to cause significant degradation (e.g., its DC90) and incubate for the optimal degradation time determined previously.
-
Include control groups treated with DMSO, PROTAC alone, and the CRBN ligand alone.
-
-
Western Blot Analysis:
-
Harvest the cells and perform Western blotting for BRD4 as described above.
-
-
Expected Outcome:
-
Pre-treatment with the free CRBN ligand should saturate the CRBN binding sites, preventing the PROTAC from engaging the E3 ligase. This will result in a rescue of BRD4 protein levels compared to cells treated with the PROTAC alone.[3]
-
Rescue Experiment with Proteasome and Neddylation Inhibitors
Objective: To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment:
-
Plate cells as previously described.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a neddylation inhibitor (e.g., MLN4924, which inhibits cullin-RING ligase activity) for 1-2 hours.
-
Add this compound and incubate for the optimal degradation time.
-
Include appropriate vehicle and single-agent controls.
-
-
Western Blot Analysis:
-
Perform Western blotting for BRD4.
-
-
Expected Outcome:
-
Inhibition of the proteasome or the cullin-RING ligase complex should block the degradation of ubiquitinated BRD4, leading to a rescue of BRD4 protein levels.
-
In-Cell Ubiquitination Assay
Objective: To directly detect the ubiquitination of BRD4 induced by the PROTAC.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.
-
Lyse the cells under denaturing conditions (e.g., with a buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysate to reduce the SDS concentration and immunoprecipitate BRD4 using an anti-BRD4 antibody conjugated to magnetic or agarose beads.
-
-
Western Blot Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains attached to BRD4. A high molecular weight smear above the BRD4 band indicates ubiquitination.
-
The membrane can also be probed with an anti-BRD4 antibody to confirm the immunoprecipitation of the target protein.
-
E3 Ligase Knockdown/Knockout Validation
Objective: To provide definitive evidence for the requirement of CRBN in the PROTAC's activity.
Protocol:
-
Cell Line Generation:
-
Generate a stable CRBN knockdown (using shRNA) or knockout (using CRISPR/Cas9) cell line.
-
Use a non-targeting shRNA or a wild-type cell line as a control.
-
-
PROTAC Treatment and Analysis:
-
Treat both the control and CRBN-deficient cell lines with this compound.
-
Perform Western blotting to assess BRD4 protein levels.
-
-
Expected Outcome:
-
This compound should effectively degrade BRD4 in the control cells but should have a significantly reduced or no effect in the CRBN knockdown/knockout cells, confirming that CRBN is the essential E3 ligase for its activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC BRD4 Degrader-6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel and potent compounds like PROTAC BRD4 Degrader-6. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
This compound, also identified as compound 32a, is a potent small-molecule degrader of the BRD4 protein, a key regulator of gene expression implicated in various diseases, including cancer.[1] Its high potency necessitates careful handling to minimize exposure and ensure the integrity of experimental results. This document outlines the necessary personal protective equipment (PPE), handling procedures, disposal protocols, and emergency measures.
Essential Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile is expected to be similar to other potent PROTAC BRD4 degraders. The following guidelines are based on the SDS for PROTAC BRD4 Degrader-13 and general best practices for handling potent chemical compounds.[2]
Hazard Identification:
-
Acute Toxicity, Oral: May be harmful if swallowed.[2]
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with appropriate particulate filter- Chemical-resistant disposable gown or lab coat- Double-gloving with nitrile gloves- Safety goggles- Enclosed footwear |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Nitrile gloves- Safety glasses with side shields- Enclosed footwear |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (if working with cell lines)- Standard lab coat- Nitrile gloves- Safety glasses- Enclosed footwear |
| Waste Disposal | - Lab coat- Nitrile gloves- Safety glasses- Enclosed footwear |
Step-by-Step Handling and Disposal Plan
A clear and logical workflow is essential for the safe and effective use of this compound.
Experimental Workflow
Caption: A streamlined workflow for handling this compound from preparation to disposal.
Detailed Protocols
1. Reconstitution of Lyophilized Powder:
-
Before opening, bring the vial of this compound to room temperature.
-
Work in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
2. BRD4 Degradation Assay (Western Blot):
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells (e.g., BxPC3 pancreatic cancer cells) in a multi-well plate at a density that will allow for logarithmic growth during the experiment.[1]
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO) and a positive control if available. The reported IC50 for BRD4 BD1 degradation is 2.7 nM, and the anti-proliferative IC50 in BxPC3 cells is 0.165 µM.[1]
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) to induce protein degradation.[3]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD4.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin).
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
Caption: A clear plan for the segregation and disposal of waste generated from handling this compound.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, dilutions, and cell culture media containing the degrader should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) after each use.
-
Final Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.[2]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention if irritation persists.[2] |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.- Remove contact lenses if present and easy to do so.- Seek immediate medical attention.[2] |
| Inhalation | - Move the person to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention.[2] |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.[2] |
| Spill | - Evacuate the area.- Wear appropriate PPE, including a respirator.- Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.- Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to these safety guidelines, researchers can confidently and safely handle this compound, enabling the advancement of scientific discovery while prioritizing personal and environmental safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
